An In-depth Technical Guide to (6-Ethylpyridin-2-yl)methanol (CAS: 163658-33-1)
An In-depth Technical Guide to (6-Ethylpyridin-2-yl)methanol (CAS: 163658-33-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Ethylpyridin-2-yl)methanol, a pyridine derivative with the CAS number 163658-33-1, is a versatile building block in organic synthesis with significant potential in medicinal chemistry and drug development. Its structure, featuring a reactive hydroxymethyl group and an ethyl substituent on the pyridine ring, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications in pharmaceutical research, drawing parallels from structurally related compounds. While direct biological data for (6-Ethylpyridin-2-yl)methanol is limited in publicly available literature, this document explores potential therapeutic targets and signaling pathways based on the activities of similar pyridinemethanol derivatives.
Chemical and Physical Properties
(6-Ethylpyridin-2-yl)methanol is a heteroaromatic alcohol. The pyridine nitrogen imparts basicity and influences the reactivity of the ring and its substituents. The physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 163658-33-1 | N/A |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Boiling Point | 227.553 °C at 760 mmHg | [1] |
| Density | 1.061 g/cm³ | [1] |
| Refractive Index | 1.536 | [1] |
| Flash Point | 91.421 °C | [1] |
| pKa | 13.34±0.10 (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis: Reduction of Ethyl 6-Ethylpicolinate
This protocol is a representative example based on standard organic chemistry procedures for the reduction of esters to alcohols.
Reaction:
Materials:
-
Ethyl 6-ethylpicolinate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry workup reagents (e.g., water, 15% NaOH solution, anhydrous sodium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Protocol:
-
A solution of ethyl 6-ethylpicolinate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is carefully quenched by the sequential dropwise addition of water (x mL per gram of LiAlH₄), followed by 15% aqueous NaOH (x mL per gram of LiAlH₄), and finally water again (3x mL per gram of LiAlH₄).
-
The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure (6-Ethylpyridin-2-yl)methanol.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of (6-Ethylpyridin-2-yl)methanol.
Applications in Drug Development
The pyridine moiety is a well-established pharmacophore present in numerous approved drugs.[3] (Pyridin-2-yl)methanol derivatives, in particular, have been investigated for a range of therapeutic applications. While direct studies on (6-Ethylpyridin-2-yl)methanol are scarce, the activities of structurally similar compounds provide valuable insights into its potential.
Potential as a Phosphodiesterase-4 (PDE4) Inhibitor
Substituted 2-pyridinemethanol derivatives have been identified as potent and selective inhibitors of phosphodiesterase-4 (PDE4).[4] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators. This makes PDE4 an attractive target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Potential as a Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonist
Derivatives of (Pyridin-2-yl)methanol have been developed as novel and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[5] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making its antagonists promising candidates for the development of new analgesics and dermatological therapies.
Signaling Pathways
Given the lack of direct biological studies on (6-Ethylpyridin-2-yl)methanol, a confirmed signaling pathway cannot be presented. However, based on the activity of related compounds as PDE4 inhibitors, a hypothetical signaling pathway is illustrated below.
Diagram of a Potential Signaling Pathway (PDE4 Inhibition):
Caption: Potential signaling pathway impacted by pyridinemethanol derivatives as PDE4 inhibitors.
Conclusion
(6-Ethylpyridin-2-yl)methanol is a chemical entity with considerable potential as a scaffold in the design and synthesis of novel therapeutic agents. While direct experimental data on its biological activity is currently limited, the well-documented activities of structurally related pyridinemethanol derivatives suggest that it could be a valuable starting point for the development of inhibitors for targets such as PDE4 and TRPV3. Further research into the synthesis and biological evaluation of derivatives of (6-Ethylpyridin-2-yl)methanol is warranted to fully explore its therapeutic potential. The proposed synthetic routes and potential signaling pathways outlined in this guide provide a foundational framework for future investigations in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
